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Compound of Interest

Compound Name: N-Isopropylmethylamine

Cat. No.: B134641

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylmethylamine, a secondary aliphatic amine, has emerged as a crucial building
block in organic synthesis, particularly in the development of pharmacologically active
compounds. Its unique structural motif, featuring both a methyl and an isopropyl group
attached to a nitrogen atom, imparts specific physicochemical properties to the resulting
molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of N-isopropylmethylamine,
including its properties, synthesis, and its application in key synthetic transformations, with a
focus on detailed experimental protocols and the biological significance of the resulting
compounds.

Physicochemical and Safety Data of N-
Isopropylmethylamine

A thorough understanding of the physical and chemical properties of N-isopropylmethylamine
is paramount for its safe handling and effective use in synthesis.
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Property Value Reference
Chemical Formula CaH11N [1]
Molecular Weight 73.14 g/mol [1]
Appearance Colorless liquid [2]

Boiling Point 50-53 °C [1]

Density 0.702 g/mL at 25 °C [1]

Flash Point -32 °C [1]

CAS Number 4747-21-1 [1]
Solubility Soluble in water, ethanol, and

ether

Safety Information:

Hazard Statement

Precautionary Statement

H225: Highly flammable liquid and vapor.

P210: Keep away from heat, hot surfaces,
sparks, open flames and other ignition sources.

No smoking.

H302: Harmful if swallowed.

P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H314: Causes severe skin burns and eye

damage.

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

H331: Toxic if inhaled.

P301+P330+P331: IF SWALLOWED: Rinse

mouth. Do NOT induce vomiting.

Synthesis of N-Isopropylmethylamine
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Several methods have been reported for the synthesis of N-isopropylmethylamine, with the
choice of route often depending on the availability of starting materials and the desired scale of
production.

Reductive Amination of Acetone with Methylamine

A common and efficient method involves the reductive amination of acetone with methylamine.
This reaction proceeds via the formation of an imine intermediate, which is subsequently
reduced to the target secondary amine.

Experimental Protocol:

 |In a suitable reaction vessel, combine methylamine (1.0 equivalent) and acetone (1.2
equivalents) in a solvent such as methanol.

e Add a reducing agent, for example, sodium borohydride (NaBHa4) or hydrogen gas with a
suitable catalyst (e.g., Palladium on carbon), portion-wise while maintaining the temperature
between 0 and 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.

e Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or
TLC).

» Upon completion, quench the reaction by carefully adding water.

o Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

e Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SOa4 or MgSOQa).
e Remove the solvent under reduced pressure.

» Purify the crude product by fractional distillation to obtain pure N-isopropylmethylamine.

Synthesis from Isopropylamine and Formaldehyde

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b134641?utm_src=pdf-body
https://www.benchchem.com/product/b134641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Another established method involves the reaction of isopropylamine with formaldehyde,
followed by a reduction step.[3] This two-step process first forms the intermediate 1,3,5-
tri(isopropyl)hexahydro-1,3,5-triazine, which is then decomposed and reduced to yield N-
isopropylmethylamine.[3]

Experimental Protocol:

e Formation of 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine: To a cooled (0-5 °C) and stirred
solution of anhydrous isopropylamine (1.0 equivalent), slowly add a 37% aqueous solution of
formaldehyde (1.0 equivalent). An oily layer of the triazine will form. Separate the oily layer
and dry it over anhydrous potassium carbonate.

e Reduction to N-isopropylmethylamine: In a separate flask, prepare a suspension of zinc
dust in water. Cool the suspension to -10 to 0 °C. Simultaneously and slowly add the dried
triazine from the previous step and concentrated hydrochloric acid to the zinc suspension
with vigorous stirring. After the addition is complete, continue stirring for an additional hour.
Filter off the excess zinc dust.

« |solation: Slowly add the filtrate to a hot (80-100 °C) aqueous solution of sodium hydroxide.
The N-isopropylmethylamine will be liberated and can be collected by distillation.

 Purification: The collected distillate can be further purified by fractional distillation to yield
pure N-isopropylmethylamine.

Applications in Organic Synthesis

N-lsopropylmethylamine serves as a versatile precursor in the synthesis of a wide range of
organic molecules, most notably in the construction of tryptamine derivatives and in
carbonylation reactions.

The Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a classic and highly effective method for the preparation of
various tryptamine derivatives, many of which exhibit significant psychoactive properties.[4]
This multi-step synthesis utilizes an indole starting material and introduces the ethylamine side
chain through a sequence of reactions involving N-isopropylmethylamine.
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Caption: General workflow of the Speeter-Anthony tryptamine synthesis.

Detailed Experimental Protocol for the Synthesis of 4-Hydroxy-N-isopropyltryptamine (4-HO-
NiPT):[5]

This protocol provides a specific example of the Speeter-Anthony synthesis using N-
isopropylmethylamine to synthesize a psilocin analog.

o Formation of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide:

[¢]

Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether.

Cool the solution to 0 °C and add oxalyl chloride (2.0 eq) dropwise.

[e]

Stir the mixture at 0 °C for 6 hours.

[e]

o

Add N-isopropylamine (a close analog, demonstrating the principle; N-
isopropylmethylamine would be used similarly) (8.0 eq) dropwise.

o

Warm the reaction to room temperature and stir overnight.
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o Remove the solvent in vacuo and purify the residue by silica gel column chromatography
to yield the glyoxylamide (96% yield).[5]

e Reduction to 4-Benzyloxy-N-isopropyltryptamine:

o Suspend the glyoxylamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

o Add borane-tetrahydrofuran complex (1.0 M solution, 3.0 eq) dropwise at O °C.

o Heat the reaction at reflux overnight.

o Cool to room temperature and quench with 2.0 M hydrochloric acid.

o Heat at 0 °C for 2 hours.

o Cool to room temperature and basify with ammonium hydroxide (pH > 8).

o Extract with methylene chloride, wash with water and brine, and dry over sodium sulfate.

o Remove the solvent and purify by silica gel column chromatography (23% vyield).[5]
o Debenzylation to 4-Hydroxy-N-isopropyltryptamine:

o Dissolve the benzyloxy-tryptamine (1.0 eq) in methanol.

o Add palladium on carbon (Pd/C) and palladium hydroxide on carbon.

o Stir the mixture under a hydrogen atmosphere for 3 hours.

o Filter the catalyst and purify the product.

Quantitative Data for Tryptamine Synthesis:
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Palladium-Catalyzed Oxidative Cross-Double-

Carbonylation

N-Isopropylmethylamine can also be utilized in palladium-catalyzed carbonylation reactions.

A notable example is the oxidative cross-double-carbonylation of amines and alcohols to

produce oxamates. This reaction is advantageous as it can proceed under mild conditions

without the need for a co-catalyst, base, or ligand, and the heterogeneous Pd/C catalyst can be

easily recovered and reused.

General Reaction Scheme:

R!R2NH + R30OH + 2CO + %202 --(Pd/C)--> R'IR2NCOCOOR? + H20

Experimental Protocol Outline:

A typical procedure would involve charging a pressure reactor with N-isopropylmethylamine,

an alcohol, and the Pd/C catalyst in a suitable solvent. The reactor is then pressurized with

carbon monoxide and oxygen (or air) and heated to the desired temperature for a specified
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time. After the reaction, the catalyst is filtered off, and the product is isolated and purified using
standard techniques such as chromatography.

Biological Significance of N-lsopropylmethylamine
Derivatives

The primary interest in N-isopropylmethylamine as a building block stems from the significant
biological activities of the tryptamine derivatives that can be synthesized from it.

Psychoactive Properties and Serotonin Receptor
Interaction

Many N-methyl-N-isopropyltryptamine (MiPT) and 5-methoxy-N-methyl-N-isopropyltryptamine
(5-MeO-MiPT) derivatives are known for their psychoactive effects.[7][8] These compounds are
agonists or partial agonists at serotonin receptors, particularly the 5-HT2A receptor, which is a
key target for classic psychedelic drugs.[8][9] The interaction with these receptors in the central
nervous system is believed to be responsible for their hallucinogenic and entactogenic effects.
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Caption: Simplified signaling pathway of 5-HT2A receptor activation by N-isopropyltryptamine
derivatives.

Potential Therapeutic Applications

Beyond their psychoactive effects, tryptamine derivatives are being investigated for their
therapeutic potential in treating various conditions, including depression, anxiety, and addiction.
Furthermore, some studies have indicated that certain tryptamine derivatives possess
antitumor properties, opening another avenue for drug development research.[2]

Conclusion

N-Isopropylmethylamine is a valuable and versatile building block in organic synthesis. Its
application in the Speeter-Anthony synthesis provides access to a wide array of biologically
active tryptamine derivatives, while its use in modern catalytic reactions like palladium-
catalyzed carbonylation highlights its utility in constructing other important organic molecules.
The detailed experimental protocols and understanding of the biological significance of its
derivatives provided in this guide are intended to support researchers and scientists in the
fields of medicinal chemistry and drug development in their efforts to design and synthesize
novel compounds with therapeutic potential. As research in these areas continues to evolve,
the importance of N-isopropylmethylamine as a key synthetic precursor is likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Isopropylmethylamine: A Versatile Building Block in
Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134641#n-isopropylmethylamine-as-a-building-block-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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